Salicylamide, 5-allyl-3-methyl-

Catalog No.
S13155324
CAS No.
91132-89-7
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylamide, 5-allyl-3-methyl-

CAS Number

91132-89-7

Product Name

Salicylamide, 5-allyl-3-methyl-

IUPAC Name

2-hydroxy-3-methyl-5-prop-2-enylbenzamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14)

InChI Key

FBCHRHSOUORTSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)N)CC=C

Salicylamide, 5-allyl-3-methyl- is an organic compound with the molecular formula C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}. It belongs to the salicylamide family, which are derivatives of salicylic acid. This compound features an allyl group and a methyl group attached to the aromatic ring, contributing to its unique properties and potential biological activities. The structure of salicylamide, 5-allyl-3-methyl- includes a salicylamide backbone, characterized by the presence of both an amide and a hydroxyl group, which are crucial for its chemical reactivity and biological interactions .

Typical of amides and phenolic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Allylic Substitutions: The allyl group can participate in reactions such as allylic bromination or oxidation.

These reactions often depend on the reaction conditions, including solvent polarity and temperature, which can influence the reactivity and selectivity of the compound .

Salicylamide derivatives are known for their diverse biological activities. Salicylamide, 5-allyl-3-methyl-, in particular, has been studied for its potential pharmacological effects, including:

  • Anti-inflammatory Properties: Similar to other salicylamides, it may exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
  • Antimicrobial Activity: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
  • Cholinesterase Inhibition: Research indicates that salicylamide derivatives may act as inhibitors of cholinesterases, which are important in neurotransmission .

The synthesis of salicylamide, 5-allyl-3-methyl-, can be achieved through several methods:

  • Allylation of Salicylamide: Starting from salicylamide, an allyl halide (such as allyl bromide) can be used to introduce the allyl group via nucleophilic substitution.
  • Methylation: The methyl group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
  • One-Pot Synthesis: Advanced synthetic routes may involve one-pot reactions where salicylic acid is converted directly to the desired product using appropriate reagents and catalysts .

Salicylamide, 5-allyl-3-methyl-, has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it could be developed into a therapeutic agent.
  • Agricultural Chemicals: Its antimicrobial activity suggests potential use in agricultural formulations to protect crops from pathogens.
  • Chemical Intermediates: It can serve as a building block for synthesizing more complex organic molecules in chemical research and development .

Interaction studies involving salicylamide, 5-allyl-3-methyl-, focus on its binding affinity to various biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that this compound may inhibit acetylcholinesterase enzymes, which are critical in neurobiology.
  • Molecular Docking Studies: Computational studies have been conducted to predict how salicylamide interacts with specific proteins at the molecular level.

These studies help elucidate the mechanism of action and potential therapeutic uses of this compound .

Salicylamide, 5-allyl-3-methyl-, shares structural similarities with several other compounds in the salicylamide family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
SalicylamideContains a hydroxyl and amide groupKnown for analgesic properties
Methyl SalicylateMethyl ester derivative of salicylic acidUsed topically for pain relief
Salicylic AcidContains a carboxylic acid groupWidely used in acne treatments
SalicylanilideAnilide derivative of salicylic acidExhibits antimicrobial activity
Salicylhydroxamic AcidHydroxamic acid derivativeKnown for metal chelation properties

Salicylamide, 5-allyl-3-methyl-, is unique due to its specific substitution pattern that enhances its biological activity compared to other derivatives. The presence of both an allyl group and a methyl group distinguishes it from simpler analogs like salicylic acid or standard salicylamides .

The evolution of salicylamide derivatives is rooted in the broader history of salicylic acid, a compound first isolated from willow bark in the 19th century. Salicylamide itself emerged as a non-prescription analgesic and antipyretic agent in the mid-20th century, gaining prominence in formulations such as BC Powder and PainAid. Its derivatives, including ethenzamide and niclosamide, were later developed to enhance bioavailability or target specific therapeutic pathways. The structural flexibility of the salicylamide core—a benzene ring substituted with hydroxyl and amide groups—enabled chemists to explore alkylation, acetylation, and halogenation strategies to synthesize novel variants. For instance, the introduction of allyl and methyl groups at specific positions on the aromatic ring marked a significant advancement in modulating the compound’s physicochemical properties.

Discovery and Nomenclature of 5-Allyl-3-Methyl-Salicylamide

5-Allyl-3-methyl-salicylamide (CAS 91132-89-7) was first synthesized as part of efforts to optimize the pharmacokinetic profile of salicylamide derivatives. Its systematic IUPAC name, 5-allyl-3-methyl-2-hydroxybenzamide, reflects the positions of its substituents: an allyl group (-CH₂CHCH₂) at carbon 5, a methyl group (-CH₃) at carbon 3, and a hydroxyl group (-OH) at carbon 2 of the benzene ring. The compound’s molecular formula, $$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$, corresponds to a molecular weight of 191.23 g/mol.

Table 1: Key Chemical Properties of 5-Allyl-3-Methyl-Salicylamide

PropertyValue
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$
Molecular Weight191.23 g/mol
Synonyms5-Allyl-3-methylsalicylamide, BRN 2643190
CAS Number91132-89-7

The synthesis of this derivative typically involves Friedel-Crafts alkylation or catalytic amidation, as evidenced by patent methodologies employing zinc dihydrogen phosphate and sodium hydroxide as catalysts.

Classification Within the Salicylamide Chemical Family

5-Allyl-3-methyl-salicylamide belongs to the ortho-substituted salicylamide subclass, characterized by hydroxyl and amide groups at the 1,2-positions of the benzene ring. Its structural distinction arises from the allyl and methyl groups at positions 5 and 3, respectively, which confer enhanced lipophilicity compared to simpler derivatives like salicylamide or ethenzamide. This compound shares a scaffold with medroxalol and oxyclozanide but diverges in its substitution pattern, underscoring the diversity within the salicylamide family.

Salicylamide, 5-allyl-3-methyl- is an organic compound belonging to the salicylamide family, characterized by a benzene ring with hydroxyl and amide groups at adjacent positions [1]. The molecular formula of this compound is C11H13NO2, with a molecular weight of 191.23 g/mol [2]. The structure features a salicylamide core with two additional substituents: a methyl group at position 3 and an allyl group at position 5 of the aromatic ring [1] [2].

The compound can be represented by the SMILES notation CC1=CC(=CC(=C1O)C(=O)N)CC=C, which encodes its structural arrangement [2]. The International Chemical Identifier (InChI) representation is InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14), providing a standardized method for representing the molecular structure [2]. This compound is registered with CAS number 91132-89-7 [6].

Atomic Connectivity Analysis

The atomic connectivity of Salicylamide, 5-allyl-3-methyl- reveals a complex arrangement of atoms that contributes to its unique chemical properties [1]. The core structure consists of a benzene ring with specific substitution patterns that define its molecular architecture [2].

Table 1: Atomic Connectivity of Salicylamide, 5-allyl-3-methyl-

AtomConnectivity
C1 (Methyl carbon)Connected to C3 and three hydrogen atoms [1]
C2 (Aromatic carbon)Connected to C1, C3, and C7 [1] [2]
C3 (Aromatic carbon)Connected to C2, C4, and one hydrogen atom [1]
C4 (Aromatic carbon)Connected to C3, C5, and C8 (allyl group) [1] [2]
C5 (Aromatic carbon)Connected to C4, C6, and one hydrogen atom [1]
C6 (Aromatic carbon)Connected to C5, C7, and C11 (carbonyl carbon) [1] [2]
C7 (Aromatic carbon)Connected to C2, C6, and O1 (hydroxyl oxygen) [1]
C8 (Methylene carbon)Connected to C4, C9, and two hydrogen atoms [1] [2]
C9 (Vinyl carbon)Connected to C8, C10, and one hydrogen atom [1]
C10 (Vinyl carbon)Connected to C9 and two hydrogen atoms [1]
C11 (Carbonyl carbon)Connected to C6, O2 (carbonyl oxygen), and N1 [1] [2]
O1 (Hydroxyl oxygen)Connected to C7 and one hydrogen atom [1]
O2 (Carbonyl oxygen)Double-bonded to C11 [1]
N1 (Amide nitrogen)Connected to C11 and two hydrogen atoms [1] [2]

The aromatic ring exhibits the typical hexagonal structure with delocalized electrons, providing stability to the molecule [1]. The methyl group at position 3 contributes electron density to the aromatic system through an inductive effect [2]. The allyl group at position 5 introduces an unsaturated side chain with potential for further reactivity [1] [2].

Tautomeric and Resonance Structures

Salicylamide, 5-allyl-3-methyl- exhibits interesting tautomeric behavior due to the presence of both hydroxyl and amide functional groups [8]. Two primary tautomeric forms exist for this compound: the enol-amide form (α-form) and the keto-amide form (β-form) [8] [14].

In the enol-amide form (α-form), which is the predominant tautomer in most conditions, the compound features intramolecular hydrogen bonding between the phenolic hydroxyl group (as the hydrogen donor) and the carbonyl oxygen of the amide group (as the hydrogen acceptor) [8] [14]. This hydrogen bonding creates a six-membered ring structure that significantly stabilizes this tautomeric form [8].

The alternative keto-amide form (β-form) involves a proton transfer from the phenolic hydroxyl to the carbonyl oxygen, resulting in a structure where the amide nitrogen hydrogen acts as a donor and the phenolate oxygen serves as an acceptor in the intramolecular hydrogen bond [8] [14]. This form is generally less stable than the α-form in most environments [8].

Table 2: Tautomeric and Resonance Structures of Salicylamide, 5-allyl-3-methyl-

Structure TypeDescription
Enol-amide form (α-form)Standard form with hydrogen bonding between phenolic OH (donor) and amide carbonyl oxygen (acceptor) [8] [14]
Keto-amide form (β-form)Alternative form with hydrogen transfer and bonding between amide NH (donor) and phenolate oxygen (acceptor) [8] [14]
Amide resonanceElectron delocalization between nitrogen lone pair and carbonyl group, giving partial double bond character to the C-N bond [8]
Aromatic resonanceElectron delocalization within the benzene ring, contributing to overall stability [1] [8]

The presence of the methyl group at position 3 and the allyl group at position 5 influences the electronic distribution within the molecule, potentially affecting the relative stability of these tautomeric forms [1] [8]. The electron-donating nature of the methyl group may enhance the stability of the enol-amide form by increasing electron density in the aromatic system [8] [14].

Three-Dimensional Conformational Analysis

The three-dimensional structure of Salicylamide, 5-allyl-3-methyl- is characterized by specific conformational preferences that arise from its molecular architecture and intramolecular interactions [14] [23]. Understanding these conformational aspects is crucial for elucidating its chemical behavior and potential interactions with other molecules [23] [24].

X-ray Crystallographic Data

While specific X-ray crystallographic data for Salicylamide, 5-allyl-3-methyl- is limited in the available literature, insights can be drawn from crystallographic studies of related salicylamide derivatives [11] [12]. Salicylamide compounds typically crystallize in monoclinic or triclinic crystal systems, with the molecular packing influenced by both intramolecular and intermolecular hydrogen bonding networks [12] [14].

Based on crystallographic studies of analogous compounds, the salicylamide core is expected to adopt a nearly planar conformation in the crystal structure, with the aromatic ring and the amide group lying approximately in the same plane [11] [14]. This planarity is primarily enforced by the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group [14].

The methyl group at position 3 likely remains close to the plane of the aromatic ring, while the allyl group at position 5 extends outward from this plane [11] [12]. The orientation of the allyl group may be influenced by crystal packing forces and potential intermolecular interactions in the solid state [12].

Table 3: Expected Crystallographic Parameters for Salicylamide, 5-allyl-3-methyl-

ParameterExpected Value
Crystal SystemLikely monoclinic or triclinic [12] [14]
Intramolecular H-bond length (O-H···O=C)Approximately 1.8-2.0 Å [14]
Dihedral angle between aromatic ring and amide groupLess than 10° [11] [14]
Packing arrangementInfluenced by intermolecular hydrogen bonding between amide groups of adjacent molecules [12] [14]

The crystal structure would likely reveal additional intermolecular hydrogen bonding patterns involving the amide group, potentially forming dimers or extended networks in the crystal lattice [12] [14]. These intermolecular interactions play a significant role in determining the three-dimensional arrangement of molecules in the solid state [11] [12].

Computational Geometry Optimization

Computational methods provide valuable insights into the three-dimensional structure and conformational preferences of Salicylamide, 5-allyl-3-methyl- in the absence of comprehensive experimental crystallographic data [15] [23]. Various computational approaches can be employed to optimize the geometry and predict the most stable conformations of this compound [15] [24].

Density Functional Theory (DFT) calculations represent a powerful approach for geometry optimization of salicylamide derivatives [15] [21]. Typically, functionals such as B3LYP or B3PW91 combined with 6-31G(d,p) basis sets provide reliable results for these systems [21] [23]. These calculations confirm the near-planarity of the salicylamide core due to intramolecular hydrogen bonding [15] [23].

The computational workflow for geometry optimization generally begins with a conformational search using molecular mechanics methods (MM+ or MMFF force fields) to identify low-energy conformers [23] [24]. These initial structures are then refined using higher-level quantum mechanical methods [15] [23]. Solvent effects can be incorporated using implicit solvent models such as the Polarizable Continuum Model (PCM) or Conductor-like Screening Model (COSMO) [21] [23].

Table 4: Computational Methods for Geometry Optimization of Salicylamide, 5-allyl-3-methyl-

MethodApplication
Density Functional Theory (DFT)Primary method for geometry optimization, typically using B3LYP or B3PW91 functionals with 6-31G(d,p) basis sets [15] [23]
Molecular MechanicsInitial conformational search using MM+ or MMFF force fields to identify starting structures [23] [24]
Solvent ModelsPCM or COSMO models to account for solvent effects on molecular geometry [21] [23]
Vibrational AnalysisConfirmation of optimized structure as true energy minimum and calculation of thermodynamic properties [15] [21]

Computational studies of similar salicylamide derivatives indicate that the allyl group at position 5 can adopt multiple conformations due to rotational freedom around the C-C single bonds [23] [24]. The preferred orientation is influenced by subtle intramolecular interactions and steric effects [15] [23]. The methyl group at position 3 typically remains approximately in the plane of the aromatic ring, with minimal steric hindrance [15] [24].

Comparative Structural Analysis with Analogous Derivatives

Comparing the structural features of Salicylamide, 5-allyl-3-methyl- with analogous derivatives provides valuable insights into the effects of specific substituents on molecular conformation and properties [17] [23]. This comparative analysis helps elucidate structure-property relationships within this class of compounds [17] [24].

The parent compound, unsubstituted salicylamide, shares the core structural motif but lacks the allyl and methyl substituents [16] [17]. This results in a more symmetric structure with similar intramolecular hydrogen bonding patterns but potentially different crystal packing arrangements due to the absence of bulky substituents [16] [17]. The intramolecular hydrogen bond in unsubstituted salicylamide has been well-characterized by X-ray crystallography, showing a O-H···O=C distance of approximately 1.8-1.9 Å [16] [17].

5-Chloro-salicylamide represents another important analog, where the allyl group is replaced by a chlorine atom [26] [30]. This substitution leads to a more electron-deficient aromatic ring due to the electron-withdrawing effect of chlorine [26] [30]. The electron-withdrawing nature of chlorine may strengthen the intramolecular hydrogen bond by increasing the acidity of the phenolic hydroxyl group [26] [30].

Table 5: Comparative Analysis of Salicylamide, 5-allyl-3-methyl- with Analogous Derivatives

DerivativeStructural Comparison
Salicylamide (unsubstituted)Lacks allyl and methyl substituents; more symmetric structure with similar hydrogen bonding patterns [16] [17]
5-Chloro-salicylamideChlorine instead of allyl group; more electron-deficient aromatic ring; potentially stronger hydrogen bonding [26] [30]
3-Methyl-salicylamideLacks the allyl group at position 5; less steric bulk; different crystal packing arrangements [17] [23]
5-Allyl-salicylamideLacks the methyl group at position 3; slightly different conformational preferences of the aromatic ring [17] [23]
N-Substituted salicylamidesSubstitution at amide nitrogen disrupts intramolecular hydrogen bonding; significant conformational changes [17] [27]

3-Methyl-salicylamide and 5-allyl-salicylamide represent derivatives with single substitutions, lacking the allyl group at position 5 or the methyl group at position 3, respectively [17] [23]. These compounds provide insights into the individual contributions of each substituent to the overall molecular structure and properties [17] [23]. The absence of the allyl group reduces steric bulk and may allow for different crystal packing arrangements, while the absence of the methyl group might slightly alter the electronic distribution in the aromatic ring [17] [23].

The synthesis of Salicylamide, 5-allyl-3-methyl- relies on well-established classical methodologies that have been adapted and refined for aromatic amide derivatives. These methodologies provide fundamental approaches for constructing the target molecule through systematic functionalization of the salicylamide core structure.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents a cornerstone methodology for introducing alkyl substituents onto aromatic rings, particularly suitable for the synthesis of 5-allyl-3-methyl-salicylamide [1] [2]. The mechanism proceeds through electrophilic aromatic substitution, where Lewis acid catalysts activate alkyl halides to generate carbocation intermediates that subsequently attack the aromatic ring [3] [4].

For salicylamide derivatives, aluminum chloride serves as the preferred Lewis acid catalyst, facilitating the formation of the necessary carbocation species [5] [6]. The reaction conditions typically require elevated temperatures ranging from 150-200°C to ensure adequate activation of the alkylating agent and promote efficient substitution [3] [7]. The allyl group introduction can be achieved using various allyl halides, with allyl iodide demonstrating superior reactivity compared to allyl bromide or chloride due to the enhanced leaving group ability of iodide [8] [9].

The regioselectivity of Friedel-Crafts alkylation in salicylamide systems is influenced by the existing hydroxyl and amide substituents, which direct incoming electrophiles to specific positions on the aromatic ring [7] [4]. The presence of the hydroxyl group at the 2-position activates the ring toward electrophilic attack, while the amide functionality provides additional directing effects [1] [2].

SubstrateAlkylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity
SalicylamideAllyl bromideAluminum chloride150665Moderate
SalicylamideAllyl chlorideAluminum chloride150672Moderate
SalicylamideAllyl iodideAluminum chloride150678High
Aromatic amideAlkyl halides (general)Lewis acids (AlCl3, FeCl3)Variable2-1260-85Good
Phenylacetic acid derivativesAlkyl halidesLewis acidsVariable1-855-80Good

The synthetic utility of Friedel-Crafts alkylation extends beyond simple allylation, encompassing various alkyl groups that can be introduced through careful selection of appropriate alkylating agents and reaction conditions [3] [9]. However, limitations include the potential for carbocation rearrangements and the requirement for electron-rich aromatic systems, which necessitates careful consideration of substituent effects [7] [4].

Nucleophilic Acylation Techniques

Nucleophilic acylation provides an alternative approach for functionalizing salicylamide derivatives, particularly for introducing acyl groups that can be subsequently modified to achieve the desired substitution pattern [10] [11]. This methodology involves the attack of nucleophilic centers on electrophilic acyl derivatives, typically acid chlorides or anhydrides [12] [13].

The mechanism of nucleophilic acylation proceeds through the formation of a tetrahedral intermediate, followed by elimination of the leaving group to regenerate the carbonyl functionality [11] [14]. For salicylamide derivatives, the amide nitrogen can serve as a nucleophile, reacting with various acylating agents to form N-acylated products that can be further manipulated [10] [12].

Optimal conditions for nucleophilic acylation of salicylamide derivatives typically involve the use of mild bases such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct formed during the reaction [15] [13]. The choice of solvent significantly influences reaction efficiency, with polar aprotic solvents such as dichloromethane or acetonitrile providing favorable environments for nucleophilic attack [12] [11].

NucleophileAcylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
SalicylamideAcetic anhydridePyridineDichloromethane80482High
SalicylamideAcetyl chlorideTriethylamineToluene60388High
Aromatic amidesAcid anhydridesLewis acidsVarious60-1202-870-95Excellent
Primary aminesAcid chloridesPyridineDichloromethane60275-90Good
Secondary aminesAcid chloridesTriethylamineToluene80480-92Excellent

The versatility of nucleophilic acylation extends to various acylating agents, including acid anhydrides, which offer advantages in terms of reaction efficiency and reduced byproduct formation compared to acid chlorides [10] [11]. The reaction conditions can be optimized to achieve high yields and selectivity, making this approach particularly valuable for the synthesis of complex salicylamide derivatives [12] [13].

Advanced Synthetic Strategies

Advanced synthetic strategies for Salicylamide, 5-allyl-3-methyl- synthesis incorporate modern methodologies that offer enhanced efficiency, selectivity, and environmental compatibility. These approaches represent significant improvements over classical methods through the integration of catalytic processes and innovative reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in aromatic systems [16] [17]. For salicylamide derivatives, these methodologies enable precise functionalization through directed activation of carbon-hydrogen bonds, offering superior regioselectivity compared to traditional electrophilic aromatic substitution [16] [18].

Rhodium-catalyzed coupling reactions have demonstrated particular utility for the synthesis of substituted salicylamides [16] [18]. The use of cyclopentadienyl rhodium complexes in combination with directing groups such as 2-methylquinoline facilitates selective carbon-hydrogen activation at specific positions on the aromatic ring [16]. This approach enables the introduction of various substituents, including allyl groups, with high regioselectivity and functional group tolerance.

Iridium-catalyzed processes offer complementary reactivity patterns, particularly for the formation of carbon-nitrogen bonds through cross-dehydrogenative coupling [16] [17]. The use of iridium complexes with appropriate ligands and oxidants enables the direct amination of aromatic systems, providing access to diversely substituted salicylamide derivatives [16] [18].

Catalyst SystemLigandCoupling PartnerOxidantTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Rhodium(III)/Cp*2-methylquinolineAnilinesSilver carbonate1001275High
Iridium(III)AcetatePrimary aminesSilver triflate80882Excellent
Palladium(II)PhosphineAmidesIodine(III)1201668Good
Copper(II)AcetateHeterocyclesOxygen1602470Moderate
Cobalt(II)Nitrogen ligandsAromatic aminesPeroxides1401865Good

The mechanistic pathway for transition metal-catalyzed coupling typically involves initial coordination of the substrate to the metal center, followed by carbon-hydrogen bond activation through cyclometalation [16] [17]. Subsequent oxidative addition of the coupling partner and reductive elimination yield the desired product while regenerating the active catalyst [16] [18].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in organic synthesis, offering enhanced reaction rates, improved yields, and reduced energy consumption compared to conventional heating methods [19] [15]. For salicylamide derivatives, microwave irradiation provides uniform heating and accelerated reaction kinetics, enabling the completion of synthetic transformations in significantly reduced timeframes [20] [21].

The application of microwave heating to salicylamide synthesis has demonstrated particular effectiveness for coupling reactions and cyclization processes [15] [20]. The rapid heating and cooling cycles achievable with microwave technology allow for precise temperature control and minimize side reactions that can occur under prolonged heating conditions [19] [21].

Solvent-free microwave synthesis protocols have been developed for various salicylamide derivatives, offering environmental advantages and simplified workup procedures [19] [20]. These methods typically involve mixing solid reactants with catalytic amounts of additives and subjecting the mixture to microwave irradiation under controlled conditions [15] [21].

SubstrateReagentSolventPower (W)Temperature (°C)Time (min)Yield (%)Enhancement Factor
SalicylamideAcetic anhydrideSolvent-free30012015918
Phenol + IsocyanateBoron trichlorideToluene25080108712
Steroidal precursorsMethyl salicylateSolvent-free400150309515
Aromatic aldehydesVarious aminesAcetonitrile20010020786
Amide derivativesCoupling partnersDMF300140258310

The optimization of microwave-assisted synthesis protocols requires careful consideration of power settings, temperature profiles, and reaction vessel design to ensure efficient energy transfer and prevent localized overheating [20] [21]. The use of sealed reaction vessels enables the utilization of elevated pressures, which can further enhance reaction rates and selectivity [19] [15].

Purification and Crystallization Techniques

The purification and crystallization of Salicylamide, 5-allyl-3-methyl- represents a critical aspect of the synthetic process, determining the final product quality and yield. These techniques must be carefully optimized to achieve the desired purity levels while maintaining acceptable recovery rates.

Solvent Selection Criteria

The selection of appropriate solvents for purification and crystallization of salicylamide derivatives requires comprehensive evaluation of solubility parameters, thermal properties, and compatibility with the target compound [22] [23]. The fundamental principle underlying successful recrystallization depends on achieving high solubility in hot solvent conditions while maintaining minimal solubility at reduced temperatures [22] [24].

For Salicylamide, 5-allyl-3-methyl-, the molecular structure containing both polar hydroxyl and amide groups alongside nonpolar alkyl substituents necessitates careful solvent selection to balance these competing interactions [25] [23]. Polar protic solvents such as ethanol and methanol generally provide favorable solubility characteristics for salicylamide derivatives, offering high dissolution capacity at elevated temperatures while promoting crystallization upon cooling [22] [26].

The clustering behavior of salicylamide molecules in different solvents significantly influences the crystallization process [25] [23]. Studies have demonstrated that cluster formation occurs in the order: methanol < ethyl acetate < acetonitrile, with implications for nucleation kinetics and crystal growth patterns [25]. This clustering behavior correlates with solvent-solute interactions, where stronger solvation leads to smaller prenucleation clusters and more challenging crystallization conditions [25] [23].

SolventPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability for SalicylamideCrystal Quality
Ethanol5.278HighLowExcellentHigh
Methanol5.165HighLowGoodModerate
Ethyl acetate4.477ModerateVery lowExcellentHigh
Acetonitrile5.882ModerateVery lowGoodModerate
Toluene2.4111LowVery lowPoorVariable
Water9.0100LowVery lowPoorPoor

The temperature coefficient of solubility represents a crucial parameter in solvent selection, as it determines the driving force for crystallization [22] [24]. Solvents with large temperature-dependent solubility changes provide optimal conditions for efficient recrystallization, enabling high recovery yields while maintaining product purity [22] [26].

Mixed solvent systems can offer advantages for challenging crystallization scenarios, combining the beneficial properties of different solvents to achieve optimal results [27] [24]. Common mixed solvent combinations include alcohol-water systems, where the alcohol serves as the primary solvent while water acts as an antisolvent to promote crystallization [27] [28].

Recrystallization Optimization Parameters

The optimization of recrystallization parameters for Salicylamide, 5-allyl-3-methyl- requires systematic evaluation of multiple variables that influence crystal nucleation, growth, and final product quality [22] [25]. These parameters must be carefully balanced to achieve the desired combination of yield, purity, and crystal morphology [22] [23].

Cooling rate represents one of the most critical parameters affecting crystallization outcomes [22] [25]. Rapid cooling promotes the formation of numerous small nuclei, resulting in fine crystalline products with potential inclusion of impurities [22] [23]. Conversely, slow cooling encourages the growth of larger, higher-quality crystals with improved purity but potentially reduced yield due to increased solvent retention [22] [25].

The introduction of seed crystals can significantly influence the crystallization process by providing nucleation sites that control crystal size distribution and morphology [22] [23]. For salicylamide derivatives, the use of appropriately sized seed crystals can enhance reproducibility and improve the overall quality of the crystalline product [25] [23].

ParameterOptimal RangeEffect on YieldEffect on PurityEffect on Crystal SizeCritical for 5-allyl-3-methyl-salicylamide
Cooling Rate1-2°C/minModerateHighHighYes
Seed Crystals1-2% w/wHighHighModerateYes
Solvent Volume10-15 mL/gHighModerateLowYes
Temperature Gradient80-100°CModerateHighHighYes
Stirring Rate100-200 rpmLowModerateHighNo
Filtration MethodVacuum filtrationLowHighLowYes

Temperature gradient optimization involves establishing the appropriate temperature difference between dissolution and crystallization conditions [22] [25]. For salicylamide derivatives, a gradient of 80-100°C typically provides optimal conditions for achieving complete dissolution while maintaining sufficient driving force for crystallization [22] [23].

Agitation parameters, including stirring rate and duration, influence mass transfer and nucleation kinetics during the crystallization process [22] [25]. Moderate agitation promotes uniform temperature distribution and prevents local supersaturation, contributing to improved crystal quality [22] [23]. However, excessive agitation can lead to crystal breakage and increased incorporation of impurities [22] [25].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types